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Compound of Interest

Compound Name: 4-Hydroxyquinoline-3-carbonitrile

Cat. No.: B1351834 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Hydroxyquinoline-3-carbonitrile, a valuable building block in medicinal chemistry and

materials science. Due to the limited availability of directly published experimental spectra for

this specific compound, this guide combines data from closely related analogs and predicted

values to offer a robust analytical profile. The information herein is intended to support

researchers in the identification, characterization, and utilization of this molecule.

Molecular Structure and Spectroscopic Overview
4-Hydroxyquinoline-3-carbonitrile (C₁₀H₆N₂O, Molecular Weight: 170.17 g/mol ) exists in a

tautomeric equilibrium between the enol (4-hydroxyquinoline) and keto (4-oxo-1,4-

dihydroquinoline) forms. This equilibrium can be influenced by the solvent and the physical

state of the sample, which will be reflected in the spectroscopic data.

The primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS)—provide complementary information for the

unambiguous structural elucidation of this molecule. NMR spectroscopy reveals the

connectivity of protons and carbons, IR spectroscopy identifies key functional groups, and

mass spectrometry determines the molecular weight and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for determining the detailed molecular structure of 4-
Hydroxyquinoline-3-carbonitrile. The following tables present expected chemical shifts

based on data from analogous compounds, including 4-hydroxyquinoline and various

substituted quinoline-3-carbonitriles.

¹H NMR (Proton NMR) Data
Table 1: Predicted ¹H NMR Data for 4-Hydroxyquinoline-3-carbonitrile

Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~12.0 - 13.0 Singlet (broad) 1H OH (enol) / NH (keto)

~8.80 Singlet 1H H-2

~8.20 Doublet 1H H-5

~7.85 Triplet 1H H-7

~7.75 Doublet 1H H-8

~7.55 Triplet 1H H-6

Note: Chemical shifts are referenced to TMS (0 ppm) and are typically recorded in DMSO-d₆ to

observe the exchangeable proton.

¹³C NMR (Carbon NMR) Data
Table 2: Predicted ¹³C NMR Data for 4-Hydroxyquinoline-3-carbonitrile
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Chemical Shift (δ, ppm) Assignment

~175.0 C-4

~145.0 C-2

~140.0 C-8a

~133.0 C-7

~126.0 C-5

~125.0 C-6

~118.0 C-8

~116.0 C-4a

~115.0 C≡N

~90.0 C-3

Note: The presence of the electron-withdrawing nitrile group is expected to significantly shield

the C-3 carbon.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in 4-Hydroxyquinoline-3-
carbonitrile. The spectrum is characterized by the vibrations of the hydroxyl/amino, nitrile, and

aromatic moieties.

Table 3: Characteristic IR Absorption Bands for 4-Hydroxyquinoline-3-carbonitrile
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Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3200 Strong, Broad O-H (enol) / N-H (keto) stretch

~3100 - 3000 Medium Aromatic C-H stretch

~2230 - 2210 Strong, Sharp C≡N (nitrile) stretch

~1660 - 1640 Strong C=O (keto) stretch

~1620 - 1580 Medium to Strong C=C Aromatic ring stretch

~1500 - 1400 Medium C=C Aromatic ring stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of the compound. For 4-Hydroxyquinoline-3-carbonitrile, the expected monoisotopic mass is

170.0480 Da.

Table 4: Predicted Mass Spectrometry Data for 4-Hydroxyquinoline-3-carbonitrile

m/z Adduct Predicted Mass

171.0553 [M+H]⁺ 171.05530

193.0372 [M+Na]⁺ 193.03724

169.0407 [M-H]⁻ 169.04074

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented

above.

NMR Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or

equivalent).
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Sample Preparation: Dissolve 5-10 mg of 4-Hydroxyquinoline-3-carbonitrile in

approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS)

is used as an internal standard (0 ppm).

¹H NMR Acquisition:

Pulse Program: Standard single-pulse experiment.

Spectral Width: 0 - 15 ppm.

Number of Scans: 16 to 64, depending on concentration.

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled pulse program.

Spectral Width: 0 - 200 ppm.

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

Relaxation Delay: 2-5 seconds.

IR Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an

Attenuated Total Reflectance (ATR) accessory.

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

Pressure is applied to ensure good contact.

Data Acquisition:

Spectral Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16 to 32.
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A background spectrum of the clean, empty ATR crystal is recorded prior to the sample

measurement.

Mass Spectrometry
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an

Electrospray Ionization (ESI) source.

Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) is prepared in

a suitable solvent such as methanol or acetonitrile.

Data Acquisition (ESI-MS):

Ionization Mode: Positive and negative ion modes are run to observe [M+H]⁺ and [M-H]⁻

ions.

Mass Range: m/z 50 - 500.

Capillary Voltage: 3 - 4.5 kV.

The sample is introduced into the mass spectrometer via direct infusion or through a liquid

chromatography (LC) system.

Data Interpretation and Structural Elucidation
Workflow
The following diagram illustrates the logical workflow for utilizing the spectroscopic data to

confirm the structure of 4-Hydroxyquinoline-3-carbonitrile.
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Caption: Workflow for structural elucidation.

To cite this document: BenchChem. [Spectroscopic Profile of 4-Hydroxyquinoline-3-
carbonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1351834#spectroscopic-data-of-4-hydroxyquinoline-
3-carbonitrile-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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